1,3-Diazaspiro[4.7]dodecane-2,4-dione
Overview
Description
1,3-Diazaspiro[4.7]dodecane-2,4-dione is a useful research compound. Its molecular formula is C10H16N2O2 and its molecular weight is 196.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22852. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural and Conformational Analysis
- Hydrogen Bonding and Layer Structure : 1,3-Diazaspiro[4.7]dodecane-2,4-dione exhibits significant hydrogen bonding interactions, forming layer structures in certain compounds. The cycloalkane rings in these structures project outwards from a central, polar region. This property is crucial for understanding the molecular arrangement and interactions in crystal structures (Todorov et al., 2009).
Drug Discovery and Pharmacological Potential
- Potential Anticonvulsant Agents : Studies on the structure-property relationship of diazaspiro[4.7]dodecane derivatives have shown potential as anticonvulsant agents. This is based on the comparison of experimental and theoretical data, suggesting potential for new drug development (Lazić et al., 2017).
Synthesis and Chemical Properties
Spiropyrimidinetriones and Thioxopyrimidinediones : The synthesis of various diazaspiro compounds, including thioxopyrimidinediones and spiropyrimidinetriones, highlights the versatility and reactivity of this compound class, which is important for the development of new chemical entities (Reddy et al., 2001).
Cost-effective Synthesis Methods : Recent advancements in the synthesis of diazaspiro compounds, like 1,3-diazaspiro[4.5]decane-2,4-dione, demonstrate a fast, efficient, and cost-effective approach. This is crucial for the large-scale production and further application in pharmaceuticals (Pardali et al., 2021).
Novel Structures and Synthesis
- Development of Novel Spiro Scaffolds : The design and synthesis of new spiro scaffolds, inspired by bioactive natural products, have been reported. These scaffolds, containing diazaspiro compounds, are important for drug discovery, offering a platform for the development of a diverse range of pharmacologically active compounds (Jenkins et al., 2009).
Properties
IUPAC Name |
1,3-diazaspiro[4.7]dodecane-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c13-8-10(12-9(14)11-8)6-4-2-1-3-5-7-10/h1-7H2,(H2,11,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKBJKPVCZJVTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CCC1)C(=O)NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10221229 | |
Record name | 1,3-Diazaspiro(4.7)dodecane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10221229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
710-94-1 | |
Record name | 1,3-Diazaspiro[4.7]dodecane-2,4-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=710-94-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Diazaspiro(4.7)dodecane-2,4-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000710941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002638907 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22852 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Diazaspiro(4.7)dodecane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10221229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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